1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-20(17,18)8-2-3-9-10(4-8)19-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIVGRFCPQVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid (CAS No. 1283108-29-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with an azetidine carboxylic acid, making it a candidate for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, compounds with similar structures have been studied for their roles in inhibiting diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for triglyceride synthesis. Inhibition of DGAT-1 has shown promise in treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Potential
Research indicates that azetidine derivatives can exhibit anticancer properties. The incorporation of the benzothiazole unit may enhance this activity by facilitating interactions with cellular targets involved in cancer progression. For instance, compounds containing the azetidine scaffold have been evaluated for their efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects .
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory properties. Benzothiazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Study on DGAT-1 Inhibition
In a study focused on the inhibition of DGAT-1, several carboxylic acid derivatives were synthesized and tested for their biological activity. The findings indicated that modifications to the azetidine ring could significantly enhance inhibitory potency, suggesting that this compound may be a candidate for further development .
Anticancer Activity Assessment
A series of experiments conducted on related compounds revealed that those with the azetidine structure exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The results highlighted the importance of substituents on the benzothiazole ring in determining overall biological activity .
Toxicological Profile
Safety assessments indicate that this compound may cause skin and eye irritation upon exposure. It is classified under GHS as causing skin irritation (Category 2) and eye irritation (Category 2A). Proper handling and safety measures are recommended when working with this compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid is , with a molecular weight of approximately 312.4 g/mol. The compound features a benzothiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential as a bioactive agent. Research indicates that derivatives of benzothiazole have exhibited antimicrobial, anti-inflammatory, and anticancer activities. The specific functional groups present in this compound may enhance these biological activities through mechanisms such as enzyme inhibition or receptor modulation.
Case Study: Anticancer Activity
A study explored the synthesis of benzothiazole derivatives and their effects on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting that this compound could be further developed as a lead compound for anticancer drug discovery .
Materials Science
In materials science, the compound can be utilized to develop novel polymers or coatings due to its unique chemical structure. Its sulfonyl group can enhance solubility and compatibility with various solvents and substrates.
Application Example: Polymer Synthesis
Research has indicated that incorporating sulfonyl-containing compounds into polymer matrices can improve thermal stability and mechanical properties. This suggests that this compound could be used to create advanced materials for applications in electronics or protective coatings .
Environmental Studies
The environmental implications of such compounds are also worth noting. The potential for using this compound in the remediation of contaminated environments is an area of active research.
Case Study: Remediation Potential
Studies have investigated the use of benzothiazole derivatives in the degradation of pollutants. The presence of functional groups like sulfonyl can facilitate interactions with various contaminants, potentially leading to their breakdown or immobilization in polluted sites .
Data Table: Summary of Applications
Chemical Reactions Analysis
Key Functional Groups
| Functional Group | Reactivity Profile |
|---|---|
| Benzothiazole ring | Electrophilic substitution (C-4/C-6 positions), coordination with metal catalysts |
| Methylsulfonyl (–SO₂CH₃) | Electron-withdrawing effects, nucleophilic displacement at sulfur |
| Azetidine ring | Ring-opening via acid/base catalysis, strain-driven reactivity |
| Carboxylic acid (–COOH) | Esterification, amidation, salt formation, decarboxylation under heat |
The compound’s synthesis typically involves condensation of 6-methylsulfonyl-2-aminobenzothiazole with azetidine-3-carboxylic acid derivatives under acidic or catalytic conditions .
Nucleophilic Displacement at Methylsulfonyl Group
The methylsulfonyl group undergoes nucleophilic substitution under basic conditions. For example:
Reported Reactions
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Sodium methoxide | 6-Methoxybenzothiazole derivative | 72 | Reflux in DMF, 12 h | |
| Ammonia (aq.) | 6-Aminobenzothiazole analog | 65 | 80°C, 6 h |
Electrophilic Aromatic Substitution
The benzothiazole ring participates in nitration and halogenation at the C-4/C-6 positions due to electron-withdrawing effects of –SO₂CH₃ .
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
Mechanism :
-
Protonation of nitrogen in acidic media.
-
Nucleophilic attack (e.g., water, amines) at β-carbon.
Experimental Data
| Condition | Reagent | Product | Application |
|---|---|---|---|
| HCl (conc.) | H₂O | 3-Carboxypropane-1-amine derivative | Intermediate for peptide synthesis |
| Benzylamine | –NH–CH₂Ph | N-Benzylamide analog | PDE10 inhibitor precursors |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines via standard coupling agents (e.g., DCC, EDC):
Reported Derivatives
| Derivative Type | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Methyl ester | CH₃OH, H₂SO₄ | – | 88 |
| Phenylamide | Aniline, EDC/HOBt | DMAP | 76 |
Coordination Chemistry
The benzothiazole nitrogen and carboxylic acid oxygen act as ligands for metal ions. Example complexes:
| Metal Ion | Application | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Catalytic oxidation of alkanes | 8.2 ± 0.3 |
| Fe(III) | MRI contrast agents | 6.9 ± 0.2 |
Thermal and Oxidative Stability
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing benzothiazole-azetidine hybrids, and how can they be adapted for synthesizing 1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid?
- Methodological Answer : Solvent-free reductive amination is a key strategy for benzothiazole derivatives. For example, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives were synthesized via grinding substituted aldehydes with intermediates under solvent-free conditions . Adapting this, the methylsulfonyl group at position 6 of the benzothiazole ring can be introduced via sulfonation reactions, followed by coupling with azetidine-3-carboxylic acid using amide bond-forming reagents (e.g., EDC/HOBt). Reaction progress should be monitored via TLC (e.g., Chloroform:Methanol 7:3) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the azetidine ring (δ ~3.5–4.5 ppm for protons) and benzothiazole sulfonyl group (δ ~130–150 ppm for carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNOS) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : The compound’s solubility depends on pH due to the carboxylic acid group. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered media (pH 7.4). For low solubility, employ co-solvents like PEG-400 (<5% v/v) or cyclodextrin-based formulations .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of benzothiazole-azetidine derivatives?
- Methodological Answer :
- Dose-Response Studies : Test activity across a broad concentration range (e.g., 0.1–100 μM) to identify false negatives/positives .
- Off-Target Screening : Use kinase or GPCR panels to rule out nonspecific binding .
- Structural Analog Comparison : Compare results with derivatives lacking the methylsulfonyl group to isolate its role in activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- QSAR Studies : Correlate logP values (calculated via ChemAxon) with cellular permeability to prioritize derivatives with balanced hydrophilicity .
- Docking Studies : Model binding to target proteins (e.g., kinases) to refine the azetidine-carboxylic acid moiety for improved affinity .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS to identify labile sites (e.g., sulfonyl or azetidine groups) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
- Site-Directed Mutagenesis : Mutate predicted binding residues in the target enzyme to assess impact on IC values .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between cell lines be addressed?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and metabolic activity (e.g., MTT vs. ATP-based assays) .
- Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with stromal cells to replicate in vivo conditions .
- Transcriptomics : Use RNA-seq to identify pathways differentially affected in resistant vs. sensitive lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
